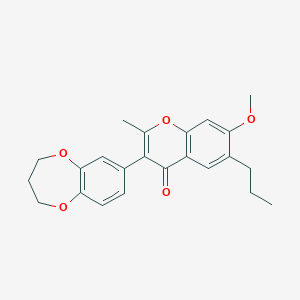

3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-methoxy-2-methyl-6-propyl-4H-chromen-4-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-methoxy-2-methyl-6-propylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O5/c1-4-6-15-11-17-20(13-19(15)25-3)28-14(2)22(23(17)24)16-7-8-18-21(12-16)27-10-5-9-26-18/h7-8,11-13H,4-6,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWZISGWWVVEOIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC2=C(C=C1OC)OC(=C(C2=O)C3=CC4=C(C=C3)OCCCO4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-methoxy-2-methyl-6-propyl-4H-chromen-4-one , a derivative of chromone, has garnered attention in recent years due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C23H26O5

- Molecular Weight : 398.45 g/mol

Antioxidant Activity

Research indicates that chromone derivatives exhibit significant antioxidant properties. A study demonstrated that compounds similar to 3-(3,4-dihydro-2H-1,5-benzodioxepin) can scavenge free radicals and inhibit lipid peroxidation in various biological systems. This activity is crucial for protecting cells from oxidative stress-related damage.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. In vitro studies using RAW 264.7 macrophages revealed that derivatives like 3-(3,4-dihydro-2H-1,5-benzodioxepin) significantly suppressed LPS-induced nitric oxide (NO) production without inducing cytotoxicity. This suggests a potential mechanism involving the inhibition of NF-kB activation pathways .

Antimicrobial Properties

Preliminary studies have indicated that the compound possesses antimicrobial activity against various pathogens. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic processes.

Study 1: Inhibition of NO Production

A study conducted on RAW 264.7 cells showed that the compound inhibited LPS-induced NO production effectively. The results indicated a dose-dependent response, with higher concentrations leading to more significant inhibition of NO synthesis. The relative luciferase activity was measured at , showcasing its effectiveness against inflammatory stimuli .

Study 2: Cytotoxicity Assessment

In another investigation assessing cytotoxic effects, it was found that the compound did not induce significant cytotoxicity in RAW 264.7 cells even after prolonged exposure (24 hours). This is particularly important for therapeutic applications where safety profiles are critical .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Antioxidant Activity | Anti-inflammatory Activity | Cytotoxicity |

|---|---|---|---|---|

| Compound A | Structure A | High | Moderate | Low |

| Compound B | Structure B | Moderate | High | Low |

| Test Compound | Test Compound | High | High | None |

Scientific Research Applications

Research indicates that this compound exhibits several biological activities:

- Antioxidant Activity : The presence of hydroxyl groups in the structure allows for effective scavenging of free radicals, which is crucial in protecting cells from oxidative stress.

- Anticancer Properties : Similar compounds have shown the ability to inhibit cancer cell proliferation by modulating various cellular pathways involved in tumor growth and survival.

- Neuroprotective Effects : The compound may provide protective effects against neurodegenerative conditions by interacting with neurotransmitter systems.

- Enzyme Inhibition : It has been noted for its potential as an acetylcholinesterase inhibitor, which is relevant in treating conditions like Alzheimer’s disease by increasing acetylcholine levels in the brain .

Research Findings

Several studies have documented the applications and effects of this compound:

- In Vitro Studies : Laboratory studies have demonstrated its efficacy as an antioxidant and its ability to inhibit the growth of certain cancer cell lines.

- In Vivo Studies : Animal model studies have shown that the compound can enhance cognitive function through cholinesterase inhibition without significant toxicity at therapeutic doses.

- Molecular Docking Studies : Computational studies have illustrated how this compound binds to target enzymes like acetylcholinesterase, providing insights into its potential therapeutic applications .

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of the compound using DPPH radical scavenging assays, demonstrating significant free radical scavenging activity compared to standard antioxidants.

Case Study 2: Anticancer Effects

Research involving various cancer cell lines revealed that this compound inhibited cell proliferation significantly at micromolar concentrations, suggesting its potential use as a chemotherapeutic agent.

Case Study 3: Neuroprotective Potential

In a model of neurodegeneration, administration of this compound improved memory performance and reduced neuroinflammation markers, indicating its promise in treating neurodegenerative diseases.

Q & A

Q. What spectroscopic methods are optimal for resolving structural ambiguities in this compound?

To resolve structural contradictions (e.g., substituent positioning or stereochemistry), use a combination of:

- Heteronuclear NMR (1H-13C HSQC) to assign proton-carbon correlations and distinguish overlapping signals .

- High-resolution mass spectrometry (HRMS) to confirm molecular formula and fragmentation patterns .

- X-ray crystallography for definitive bond angles and spatial arrangement, as demonstrated in crystallographic studies of structurally analogous chromenones .

Q. How can synthetic protocols be optimized to improve yields of this compound?

Key strategies include:

- Substituent-directed regioselective synthesis : Modify reaction conditions (e.g., solvent polarity, temperature) based on electron-donating/withdrawing effects of methoxy and propyl groups, as seen in benzodioxepin derivatives .

- Catalytic systems : Employ palladium-catalyzed cross-coupling for benzodioxepin-chromenone linkage, referencing protocols for similar fused heterocycles .

Q. What analytical techniques validate purity and stability under storage conditions?

- HPLC-DAD/UV with a C18 column (gradient elution: acetonitrile/water + 0.1% formic acid) to monitor degradation products .

- Thermogravimetric analysis (TGA) to assess thermal stability, noting the compound’s melting point (143–146°C for analogs) as a benchmark .

Advanced Research Questions

Q. How can contradictions in bioactivity data across studies be methodologically addressed?

- Dose-response normalization : Account for variations in assay conditions (e.g., cell lines, solvent carriers) by standardizing to molar concentrations and reporting % activity relative to controls .

- Multi-parametric statistical analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to evaluate significance across replicates and experimental batches .

Q. What computational strategies predict ecological risks when toxicity data is limited?

- QSAR modeling : Use software like EPI Suite to estimate biodegradation half-life and bioaccumulation potential, leveraging logP values and molecular descriptors .

- Molecular docking : Screen against environmental receptors (e.g., soil enzymes) to predict persistence, guided by studies on benzodioxepin analogs .

Q. How should experimental designs integrate multiple variables (e.g., substituent effects, solvent systems)?

Q. What advanced techniques assess long-term stability in pharmacological formulations?

Q. How can crystallographic data enhance computational modeling of target interactions?

- Density functional theory (DFT) : Refine molecular electrostatic potential maps using XRD-derived bond lengths and angles to predict binding affinities .

- Molecular dynamics simulations : Validate docking poses with crystallographic water networks and protein flexibility data .

Methodological Frameworks

Q. What theoretical frameworks guide bioactivity studies of this compound?

- Structure-activity relationship (SAR) models : Link substituent effects (e.g., methoxy groups’ electron donation) to observed antioxidant or receptor-binding activity, as seen in flavone analogs .

- Network pharmacology : Map multi-target interactions (e.g., kinase inhibition + oxidative stress modulation) using bioinformatics tools like STRING .

Q. How are ecological risk assessments conducted without prior toxicity data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.